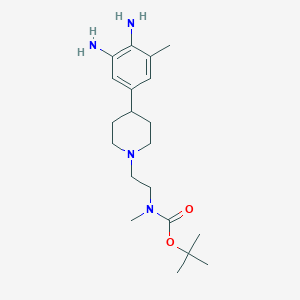

tert-Butyl (2-(4-(3,4-diamino-5-methylphenyl)-piperidin-1-yl)ethyl)(methyl)carbamate

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

“tert-Butyl (2-(4-(3,4-diamino-5-methylphenyl)-piperidin-1-yl)ethyl)(methyl)carbamate” is a chemical compound1. However, detailed information about this compound is not readily available1.

Synthesis Analysis

Unfortunately, I couldn’t find any specific information on the synthesis of this compound.Molecular Structure Analysis

I’m sorry, but I couldn’t find any specific information on the molecular structure of this compound.Chemical Reactions Analysis

Unfortunately, I couldn’t find any specific information on the chemical reactions involving this compound.Applications De Recherche Scientifique

Synthesis and Intermediate Applications

tert-Butyl (2-(4-(3,4-diamino-5-methylphenyl)-piperidin-1-yl)ethyl)(methyl)carbamate is an important intermediate in the synthesis of various biologically active compounds. For instance, its derivative, tert-butyl 5-amino-4 ((2-(dimethylamino) ethyl) (methyl) amino) -2methoxyphenyl) carbamate, is used in the synthesis of omisertinib (AZD9291), a medication used in cancer treatment (Zhao et al., 2017).

Additionally, 1-tert-butyl 3-methyl (3R,4R)-4-(2-oxo-2,3-dihydro-1H-benzimidazol-1-yl)piperidine-1,3-dicarboxylate, another derivative, is a key intermediate for the synthesis of nociceptin antagonists. This synthesis method is efficient and practical for large-scale operations (Jona et al., 2009).

Applications in Small Molecule Anticancer Drugs

- Another significant application is seen in tert-butyl 4-formyl-3, 6-dihydropyridine-1(2H)-carboxylate, a crucial intermediate for small molecule anticancer drugs. This compound is synthesized from commercially available piperidin-4-ylmethanol and has shown high yields and optimization potential in its synthetic process (Zhang et al., 2018).

Other Biological Applications

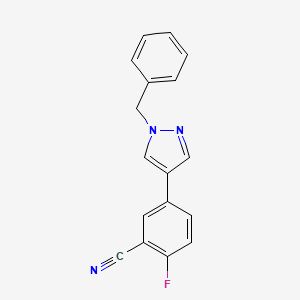

- Furthermore, various derivatives of tert-butyl carbamate, including tert-butyl 4-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazol-1-yl)piperidine-1-carboxylate, have been synthesized and explored for their roles in biologically active compounds like crizotinib (Kong et al., 2016). This demonstrates the versatility of tert-butyl carbamate derivatives in the development of pharmaceuticals.

Safety And Hazards

I’m sorry, but I couldn’t find any specific information on the safety and hazards associated with this compound1.

Orientations Futures

Unfortunately, I couldn’t find any specific information on the future directions of research or applications for this compound1.

Propriétés

IUPAC Name |

tert-butyl N-[2-[4-(3,4-diamino-5-methylphenyl)piperidin-1-yl]ethyl]-N-methylcarbamate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H34N4O2/c1-14-12-16(13-17(21)18(14)22)15-6-8-24(9-7-15)11-10-23(5)19(25)26-20(2,3)4/h12-13,15H,6-11,21-22H2,1-5H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LFIMDZDBRKAJDP-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC(=C1N)N)C2CCN(CC2)CCN(C)C(=O)OC(C)(C)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H34N4O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

362.5 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

tert-Butyl (2-(4-(3,4-diamino-5-methylphenyl)-piperidin-1-yl)ethyl)(methyl)carbamate | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![8-Benzyl-3-oxa-8-azabicyclo[3.2.1]octane](/img/structure/B1404210.png)